![molecular formula C15H14N4O2 B11485014 2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11485014.png)
2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused with a pyrazolopyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole or pyrazolopyridazine rings .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-(6-(2,4-DICHLOROBENZOYL)BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID: This compound also features a benzodioxole ring and has been studied for its COX inhibition properties.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-3,4,7-TRIMETHYL-2H-PYRAZOLO[3,4-D]PYRIDAZINE is unique due to its specific ring structure and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C15H14N4O2/c1-8-14-10(3)19(18-15(14)9(2)17-16-8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3 |
InChI Key |
BCSMWPGHGDEVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
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